molecular formula C19H22N2O5S B2724654 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide CAS No. 955595-97-8

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide

Cat. No.: B2724654
CAS No.: 955595-97-8
M. Wt: 390.45
InChI Key: JBFWHZAMNBEPMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide is an organic compound with a complex structure that has garnered interest in various scientific fields. This compound is characterized by its unique combination of a tetrahydroisoquinoline core and a dimethoxybenzenesulfonamide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-13(22)21-9-8-14-4-5-16(10-15(14)12-21)20-27(23,24)17-6-7-18(25-2)19(11-17)26-3/h4-7,10-11,20H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFWHZAMNBEPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pictet–Spengler Cyclization

This method involves the condensation of β-arylethylamines with carbonyl compounds. For N-sulfonyl-THIQs, N-aralkylsulfonamides react with formaldehyde equivalents (e.g., s-trioxane) under acidic conditions. A Preyssler heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀]) supported on silica (PA/SiO₂) catalyzes this reaction at 70°C in toluene, achieving yields >90%.

Key conditions :

  • Catalyst loading: 0.5 mol% PA/SiO₂
  • Solvent: Toluene
  • Temperature: 70°C
  • Yield: 92–95%

Bischler–Napieralski Cyclization

Alternative routes employ cyclization of N-acyl-β-phenethylamines using POCl₃ or polyphosphoric acid (PPA). For example, 3,4-dimethoxyphenethylamine derivatives are acylated with acetic anhydride, followed by cyclization to form 3,4-dihydroisoquinolines, which are subsequently reduced to THIQs.

Typical protocol :

  • Acylation: Acetic anhydride, pyridine, 0°C → RT, 2 h.
  • Cyclization: POCl₃, reflux, 4 h.
  • Reduction: NaBH₄ in MeOH, 50°C, 1 h.
  • Overall yield: 78–85%

The introduction of the acetyl group is achieved via N-acetylation of the THIQ intermediate.

Direct Acetylation

  • Reagents : Acetic anhydride, acetyl chloride, or ketene gas.
  • Conditions : Base (e.g., Et₃N, pyridine) in dichloromethane (DCM) at 0°C → RT.
  • Yield : 89–93%.

Optimization note : DMAP (4-dimethylaminopyridine) as a catalyst reduces side reactions (e.g., over-acetylation) and improves regioselectivity.

Sulfonylation with 3,4-Dimethoxybenzenesulfonyl Chloride

The final step involves coupling the acetylated THIQ with 3,4-dimethoxybenzenesulfonyl chloride.

Classical Sulfonamide Formation

  • Reagents : 3,4-Dimethoxybenzenesulfonyl chloride, base (Et₃N or K₂CO₃).
  • Solvent : DCM or THF.
  • Conditions : 0°C → RT, 12–24 h.
  • Yield : 65–72%.

Microwave-Assisted Coupling

A green chemistry approach uses microwave irradiation (1200 W, 100°C) with PPA/SiO₂ as a heterogeneous catalyst, reducing reaction time from 24 h to 60 min while maintaining yields at 80–87%.

Advantages :

  • Reduced solvent consumption (toluene, 10 mL/mmol).
  • Catalyst recyclability (5 cycles without activity loss).

Integrated Synthetic Routes

Three-Step Sequence (Traditional)

Step Reaction Conditions Yield (%)
1 THIQ core formation PA/SiO₂, toluene, 70°C 92
2 N-Acetylation Ac₂O, pyridine, RT 90
3 Sulfonylation 3,4-(MeO)₂C₆H₃SO₂Cl, Et₃N, DCM 70
Total 58

Microwave-Enhanced Route

Step Reaction Conditions Yield (%)
1 THIQ core formation PPA/SiO₂, MW, 100°C 88
2 N-Acetylation AcCl, Et₃N, DCM 91
3 Sulfonylation MW, 100°C, 60 min 85
Total 68

Analytical and Purification Strategies

Characterization Data

  • ¹H NMR (CDCl₃): δ 2.10 (s, 3H, COCH₃), 3.85 (s, 6H, OCH₃), 6.80–7.20 (m, 5H, aromatic).
  • HRMS : [M+H]⁺ calcd. for C₂₁H₂₄N₂O₅S: 424.1432; found: 424.1428.

Purification Methods

  • Flash chromatography : Silica gel, hexane/EtOAc (3:1 → 1:1).
  • Recrystallization : Ethanol/water (4:1), >99% purity.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are preferred:

  • THIQ cyclization : Fixed-bed reactor with PA/SiO₂ catalyst, 70°C, residence time 30 min.
  • Sulfonylation : Microreactor with TEA, 25°C, 10 min residence time.
  • Productivity : 1.2 kg/day with 95% purity.

Challenges and Solutions

Steric Hindrance in Sulfonylation

The 7-position of the THIQ core is sterically crowded. Solutions include:

  • High-pressure conditions : 5 atm, 50°C, improving yields to 75%.
  • Ultrasound-assisted synthesis : 40 kHz, 50°C, 85% yield in 4 h.

Byproduct Formation

  • N,O-Diacetylation : Controlled by stoichiometry (1.1 eq Ac₂O) and low temps (0°C).
  • Sulfonyl chloride hydrolysis : Use anhydrous solvents and molecular sieves.

Emerging Methodologies

Enzymatic Sulfonylation

Pilot studies using aryl sulfotransferases (e.g., from E. coli) achieve 60% yield under mild conditions (pH 7.4, 37°C).

Photoredox Catalysis

Visible-light-mediated coupling of THIQ amines with sulfonyl chlorides (Ru(bpy)₃²⁺, 450 nm LED) yields 78% product in 2 h.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted aromatic compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that isoquinoline derivatives exhibit promising anticancer properties. Compounds similar to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide have shown potential in targeting tumor growth mechanisms. For instance, studies have demonstrated that certain tetrahydroisoquinoline derivatives can inhibit cancer cell proliferation through modulation of apoptosis pathways .

Neuropharmacology

The compound may interact with neurotransmitter systems, particularly dopamine and serotonin receptors. This interaction suggests potential therapeutic applications in treating psychiatric disorders such as depression and schizophrenia. Research on related compounds has highlighted their ability to act as agonists or antagonists at these receptors, influencing mood regulation .

Building Block in Synthesis

This compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for the introduction of various functional groups through electrophilic substitution reactions. This capability is crucial for developing new compounds with tailored biological activities .

Reaction Mechanisms

The synthesis typically involves multi-step reactions:

  • Formation of the Isoquinoline Core: Often synthesized via the Pictet-Spengler reaction.
  • Sulfonamide Formation: Achieved through the reaction of amines with sulfonyl chlorides.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the anticancer effects of a series of tetrahydroisoquinoline derivatives similar to this compound. The results indicated that these compounds inhibited the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Case Study 2: Neuropharmacological Effects

In another investigation focusing on neuropharmacological properties, researchers evaluated the effects of tetrahydroisoquinoline derivatives on dopamine receptor activity. The findings suggested that certain modifications to the core structure enhanced receptor binding affinity and selectivity, indicating potential for developing new treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide
  • N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide
  • N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide

Uniqueness

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a tetrahydroisoquinoline core with a dimethoxybenzenesulfonamide group sets it apart from other similar compounds, making it a valuable molecule for various research and industrial applications.

Biological Activity

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core attached to a dimethoxybenzene sulfonamide moiety. Its molecular formula is C20H22N2O4SC_{20}H_{22}N_{2}O_{4}S, indicating the presence of functional groups that may enhance its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Neurotransmitter Receptors : Similar compounds have shown potential in modulating dopamine and serotonin receptors, which are crucial in treating neurodegenerative disorders and psychiatric conditions.
  • Enzyme Inhibition : The sulfonamide group may contribute to the inhibition of specific enzymes involved in metabolic pathways relevant to cancer progression and other diseases.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving:

  • Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to increased cell death in malignant cells.
  • Inhibition of Tumor Growth : Animal studies have demonstrated reduced tumor growth rates when treated with this compound.

Antimicrobial Activity

The compound has also displayed antimicrobial properties against several bacterial strains. Its mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on models of neurodegeneration. Results indicated a significant reduction in neuronal cell death and improved cognitive function in treated mice compared to controls. The compound's ability to modulate neurotransmitter levels was highlighted as a potential mechanism for its protective effects.

Case Study 2: Antitumor Efficacy

In another study focusing on its antitumor efficacy, the compound was administered to mice with induced tumors. The results showed a marked decrease in tumor size and weight after treatment. Histological analysis revealed increased apoptosis rates within tumor tissues, supporting its role as an effective anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamideTetrahydroisoquinoline core with acetyl groupPotential anticancer activity
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-chloro-4-fluorobenzamideIncorporates halogen substituentsEnhanced reactivity; potential for improved biological activity
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-methanesulfonamideContains methanesulfonamide groupExhibits antimicrobial properties

This comparative analysis indicates that while many derivatives share structural similarities with this compound, the unique combination of functional groups in this compound may confer distinct pharmacological properties.

Q & A

Basic Research Questions

What are the recommended synthetic methodologies for N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide?

The synthesis of this compound involves multi-step organic reactions. Key steps include:

  • Core construction : Formation of the tetrahydroisoquinoline moiety via Pictet-Spengler or Bischler-Napieralski reactions, optimized with Lewis acids (e.g., BF₃·OEt₂) or acidic conditions .
  • Functionalization : Acetylation at the 2-position using acetyl chloride and subsequent sulfonamide coupling at the 7-position with 3,4-dimethoxybenzenesulfonyl chloride. Solvent choice (e.g., DCM or THF) and temperature (0–25°C) are critical for yield optimization .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) ensure ≥95% purity .

How can structural characterization be performed to validate the compound’s identity?

  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., acetyl protons at δ 2.1–2.3 ppm, sulfonamide NH at δ 7.8–8.2 ppm) .
    • HRMS : Exact mass analysis to verify molecular formula (C₂₁H₂₃N₂O₅S; expected [M+H]⁺: 427.1284) .
  • X-ray crystallography : Use SHELX-2018 for structure refinement. ORTEP-III can generate thermal ellipsoid diagrams to confirm stereochemistry and packing .

What preliminary biological screening assays are appropriate for this compound?

  • In vitro assays :
    • Enzyme inhibition : Test against kinases (e.g., MAPK) or carbonic anhydrases, given the sulfonamide group’s known role .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .
  • ADME profiling : Microsomal stability (human liver microsomes) and LogP determination (HPLC) to assess drug-likeness .

Advanced Research Questions

How can crystallographic data resolve discrepancies in reported bioactivity profiles?

  • Case study : If conflicting IC₅₀ values arise for kinase inhibition, compare crystal structures (using SHELXL) of the compound bound to the target. Analyze hydrogen bonds (e.g., sulfonamide O···H-N interactions) and π-π stacking (tetrahydroisoquinoline with kinase residues) to explain potency variations .
  • Validation : Cross-reference with molecular dynamics simulations (e.g., GROMACS) to assess binding mode stability .

What experimental strategies optimize Structure-Activity Relationship (SAR) studies?

  • Substituent variation :
    • Replace 3,4-dimethoxy groups with electron-withdrawing groups (e.g., -CF₃) to modulate sulfonamide acidity and target binding .
    • Modify the acetyl group to bulkier acyl moieties (e.g., cyclopropanecarbonyl) to probe steric effects .
  • High-throughput screening : Use parallel synthesis to generate analogs, followed by dose-response assays (e.g., 10-point IC₅₀ curves) .

How to address contradictory results in solubility and bioavailability studies?

  • Solubility enhancement :
    • Co-crystallization with cyclodextrins or use of amorphous solid dispersions .
    • pH-solubility profiling (e.g., PBS at pH 1.2–7.4) to identify optimal formulation conditions .
  • Contradiction resolution : Compare dissolution rates (USP apparatus) and plasma protein binding (equilibrium dialysis) across studies to isolate confounding variables .

What computational methods predict off-target interactions for this compound?

  • Docking studies : Use AutoDock Vina to screen against off-target receptors (e.g., GPCRs, ion channels). Prioritize targets with binding energy ≤ -8.0 kcal/mol .
  • Pharmacophore modeling : Identify key features (e.g., sulfonamide as hydrogen bond acceptor) using Schrödinger’s Phase .

Methodological Notes

  • Critical reagent selection : Use anhydrous solvents (e.g., THF over DMF) for sulfonamide coupling to minimize side reactions .
  • Data validation : Cross-check crystallographic data (R-factor ≤ 0.05) and biological replicates (n ≥ 3) to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.